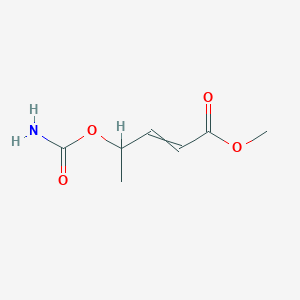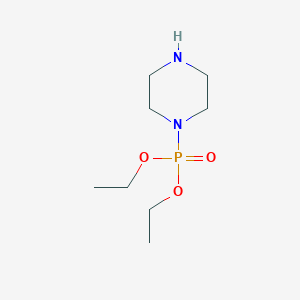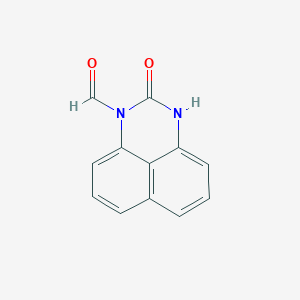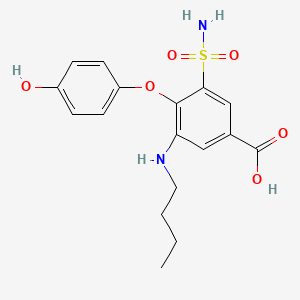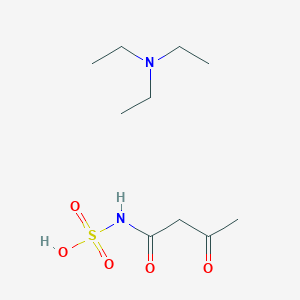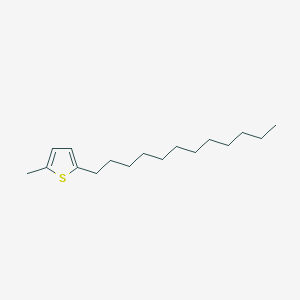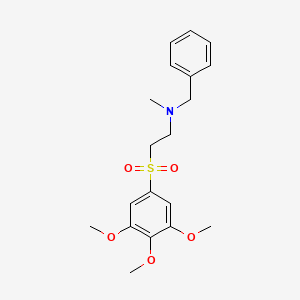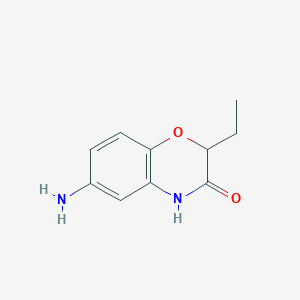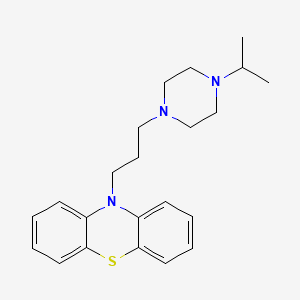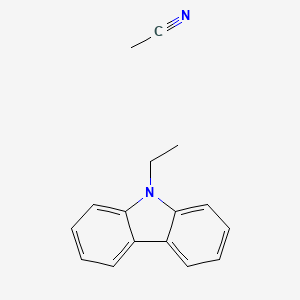
Acetonitrile;9-ethylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;9-ethylcarbazole is a compound that combines the properties of acetonitrile and 9-ethylcarbazole. Acetonitrile is a small polar molecule commonly used as an organic solvent, while 9-ethylcarbazole is a derivative of carbazole, known for its photochemical and thermal stability, as well as its good hole-transport ability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethylcarbazole can be achieved through various methods. One common method involves the reaction of carbazole with ethyl bromide in the presence of a base. Another method includes the reaction of carbazole with ethyl iodide under reflux conditions .
For the preparation of 3,6-diacetyl-9-ethylcarbazole, 9-ethylcarbazole is reacted with acetyl chloride and boron trifluoride in acetonitrile under reflux conditions. This reaction yields 3,6-diacetyl-9-ethylcarbazole in high yield .
Industrial Production Methods
Industrial production of 9-ethylcarbazole often involves the use of acetonitrile as a solvent due to its favorable properties, such as good conductivity and environmentally friendly features . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetonitrile;9-ethylcarbazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, iodine, and metal catalysts in dimethyl sulfoxide are commonly used for oxidation reactions.
Substitution Reagents: Ethyl bromide, ethyl iodide, and acetyl chloride are commonly used for substitution reactions
Major Products Formed
科学的研究の応用
Acetonitrile;9-ethylcarbazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of acetonitrile;9-ethylcarbazole involves its ability to undergo electron transfer reactions. The compound can be photoexcited, leading to the generation of radical cations. These radical cations can participate in various electron transfer reactions, contributing to the compound’s photochemical and electrochemical properties .
類似化合物との比較
Acetonitrile;9-ethylcarbazole can be compared with other similar compounds, such as:
9-phenylcarbazole: Similar in structure but with a phenyl group instead of an ethyl group.
1-naphtylcarbazole: Contains a naphthyl group, leading to different thermal and photophysical properties.
4-(diphenylamino)phenylcarbazole: Substituted with a diphenylamino group, affecting its electrochemical properties.
These comparisons highlight the unique properties of this compound, such as its good hole-transport ability and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
特性
CAS番号 |
104970-77-6 |
|---|---|
分子式 |
C16H16N2 |
分子量 |
236.31 g/mol |
IUPAC名 |
acetonitrile;9-ethylcarbazole |
InChI |
InChI=1S/C14H13N.C2H3N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;1-2-3/h3-10H,2H2,1H3;1H3 |
InChIキー |
NPZQXVAMXPSXHU-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2C3=CC=CC=C31.CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


